Vorasidenib

Descripción general

Descripción

Vorasidenib is an experimental anti-cancer medication for the treatment of low-grade glioma . It is a small molecule inhibitor of isocitrate dehydrogenase-1 (IDH1) and isocitrate dehydrogenase-2 (IDH2), which are mutated in several forms of cancer . It is orally available and has shown potential antineoplastic activity .

Synthesis Analysis

The synthesis of Vorasidenib involves complex chemical processes. The cocrystal structures of Vorasidenib in complex with NADPH-bound forms of IDH1-R132H and IDH2-R140Q homodimers have been determined at 2.1 and 1.99 Å resolution .Molecular Structure Analysis

Vorasidenib binds at an allosteric pocket formed in IDH homodimers, at the interface of the two monomers . The X-ray structures show that Vorasidenib binds at this site .Chemical Reactions Analysis

Vorasidenib and its congeners are the first dual mIDH1/2 inhibitors reported to date . They inhibit the production of the oncometabolite d-2-hydroxyglutarate (2-HG), which is produced by mutant IDH1 and IDH2 enzymes .Physical And Chemical Properties Analysis

Vorasidenib is a potent, oral, brain-penetrant dual inhibitor of both mIDH1 and mIDH2 . It penetrates the brain of several preclinical species and inhibits 2-HG production in glioma tissue by >97% in an orthotopic glioma mouse model .Aplicaciones Científicas De Investigación

Summary of the Application

Vorasidenib is a promising new drug for the treatment of IDH-mutant low-grade glioma, a common brain tumor in adults . It has shown potential in slowing brain tumor growth and delaying the need for toxic therapies such as radiation or chemotherapy .

Methods of Application or Experimental Procedures

The development of Vorasidenib was based on genomic analyses of brain tumors . Researchers discovered that mutations in isocitrate dehydrogenase 1 (IDH1) and IDH2, key regulators in cellular metabolism, occur in gliomas . This discovery led to the development of Vorasidenib, which was then tested in a Phase 1 dose-escalating clinical trial as a treatment for patients with IDH-mutant glioma .

Results or Outcomes

In the clinical trial, Vorasidenib slowed the growth of gliomas in patients whose brain tumors had IDH gene mutations . If approved by the U.S. Food and Drug Administration (FDA), it could become available to patients with low-grade glioma . This would represent the first new drug treatment for patients with glioma in over 20 years .

Oncology: Treatment of Higher-Grade Gliomas

Summary of the Application

Vorasidenib could potentially be used to treat higher-grade gliomas with IDH1 or IDH2 mutations .

Methods of Application or Experimental Procedures

The application of Vorasidenib in higher-grade gliomas would likely follow similar procedures as in low-grade gliomas, with dosage and treatment duration adjusted based on the severity of the disease and the patient’s overall health .

Results or Outcomes

While specific results for this application are not yet available, the FDA has granted a fast-track designation for Vorasidenib, indicating its potential effectiveness .

Oncology: Combination Therapy for Gliomas

Summary of the Application

Vorasidenib is currently being studied in combination with pembrolizumab (Keytruda) for the treatment of some gliomas .

Methods of Application or Experimental Procedures

In this application, Vorasidenib would be administered in conjunction with pembrolizumab, a type of immunotherapy. The combined treatment aims to enhance the body’s immune response against cancer cells .

Oncology: Treatment of IDH-Mutant Diffuse Glioma

Summary of the Application

Vorasidenib is under review for the treatment of IDH-mutant diffuse glioma, a malignant and incurable brain tumor .

Methods of Application or Experimental Procedures

The application of Vorasidenib in IDH-mutant diffuse glioma would likely follow similar procedures as in low-grade gliomas, with dosage and treatment duration adjusted based on the severity of the disease and the patient’s overall health .

Results or Outcomes

In clinical studies, Vorasidenib has demonstrated strong blood-brain barrier penetrance alongside clinically meaningful and statistically significant improvements in progression-free survival and time-to-next intervention . If approved, Vorasidenib would be the first targeted therapy in IDH-mutant diffuse glioma .

Oncology: Global Applications

Summary of the Application

Servier, the maker of Vorasidenib, has submitted applications for regulatory approval in several countries, including Brazil, Canada, Australia, Israel, and Switzerland . They also plan to submit a Marketing Application in the United Kingdom .

Methods of Application or Experimental Procedures

The global application of Vorasidenib would likely follow similar procedures as in other regions, with dosage and treatment duration adjusted based on the severity of the disease and the patient’s overall health .

Safety And Hazards

Adverse events of grade 3 or higher occurred in 22.8% of the patients who received Vorasidenib and in 13.5% of those who received placebo . An increased alanine aminotransferase level of grade 3 or higher occurred in 9.6% of the patients who received Vorasidenib and in no patients who received placebo .

Propiedades

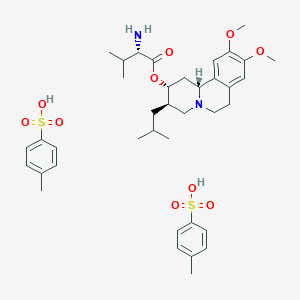

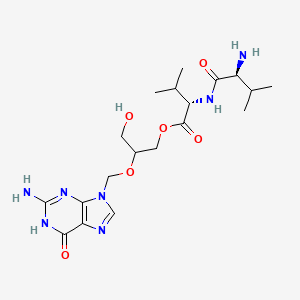

IUPAC Name |

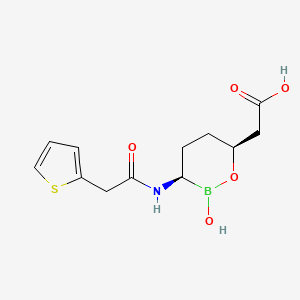

6-(6-chloropyridin-2-yl)-2-N,4-N-bis[(2R)-1,1,1-trifluoropropan-2-yl]-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClF6N6/c1-6(13(16,17)18)22-11-25-10(8-4-3-5-9(15)24-8)26-12(27-11)23-7(2)14(19,20)21/h3-7H,1-2H3,(H2,22,23,25,26,27)/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZAWDGAVJMPTA-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

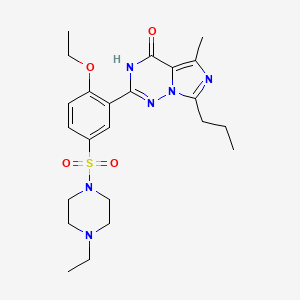

Canonical SMILES |

CC(C(F)(F)F)NC1=NC(=NC(=N1)C2=NC(=CC=C2)Cl)NC(C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(F)(F)F)NC1=NC(=NC(=N1)C2=NC(=CC=C2)Cl)N[C@H](C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClF6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vorasidenib | |

CAS RN |

1644545-52-7 | |

| Record name | Vorasidenib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1644545527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vorasidenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17097 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VORASIDENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/789Q85GA8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.